4-(dimethylphosphoryl)-2-methoxyaniline
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Overview
Description
4-(Dimethylphosphoryl)-2-methoxyaniline is an organic compound with the molecular formula C9H14NOP It is characterized by the presence of a dimethylphosphoryl group attached to the aniline ring, along with a methoxy group at the ortho position relative to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylphosphoryl)-2-methoxyaniline typically involves the reaction of 2-methoxyaniline with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylphosphoryl)-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to the amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Halogenated derivatives at the ortho or para positions.
Scientific Research Applications
4-(Dimethylphosphoryl)-2-methoxyaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(dimethylphosphoryl)-2-methoxyaniline involves its interaction with molecular targets, such as enzymes or receptors. The dimethylphosphoryl group can act as a reactive moiety, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylphosphoryl)-2-methylaniline: Similar structure but with a methyl group instead of a methoxy group.
4-(Dimethylphosphoryl)-2-chloroaniline: Contains a chloro group instead of a methoxy group.
4-(Dimethylphosphoryl)-2-nitroaniline: Contains a nitro group instead of a methoxy group.
Uniqueness
4-(Dimethylphosphoryl)-2-methoxyaniline is unique due to the presence of both the dimethylphosphoryl and methoxy groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Properties
CAS No. |
1197956-03-8 |
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Molecular Formula |
C9H14NO2P |
Molecular Weight |
199.2 |
Purity |
95 |
Origin of Product |
United States |
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